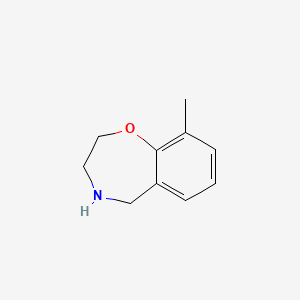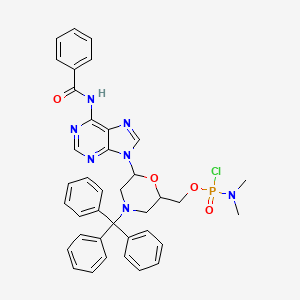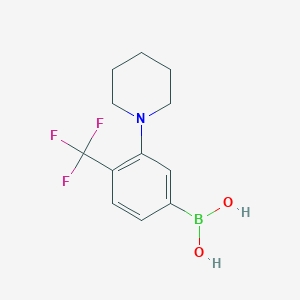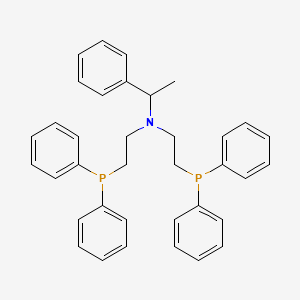
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO3 This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine, trifluoromethoxy, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 2-chloropyridine.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group can be achieved using trifluoromethyl ethers in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow methods can be employed, allowing for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Oxidized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or antiviral activities.
Medicine
Pharmaceutical research explores this compound for developing new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and materials with specialized properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Lacks the chlorine substituent.
2-Chloro-4-(trifluoromethoxy)benzoic acid: Similar functional groups but with a benzene ring instead of pyridine.
Uniqueness
2-Chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C7H3ClF3NO3 |
|---|---|
Poids moléculaire |
241.55 g/mol |
Nom IUPAC |
2-chloro-4-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-4(6(13)14)3(1-2-12-5)15-7(9,10)11/h1-2H,(H,13,14) |
Clé InChI |
XOWPMBWEEODLCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1OC(F)(F)F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)





![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)
